1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a tetrahydrothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The general synthetic route can be outlined as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.
Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, including Sonogashira coupling or dehydrohalogenation of vicinal dihalides.
Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition reaction, which can improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or carbodiimides for amide formation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Esters, amides, and other functional derivatives.
Scientific Research Applications
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibiting key biochemical pathways, such as those involved in cell proliferation or microbial growth.
Comparison with Similar Compounds
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-methyl ester: Similar structure but with a methyl ester group.
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-sulfonic acid: Similar structure but with a sulfonic acid group.
These compounds share the triazole and tetrahydrothiophene moieties but differ in their functional groups, which can significantly influence their chemical properties and biological activities.
Properties
IUPAC Name |
1-(thiolan-3-yl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h3,5H,1-2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBDUWDODSGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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